5-(1H-Tetrazol-5-yl)pyrimidine
Description
Significance of Nitrogen-Rich Heterocycles in Modern Chemical Synthesis and Application
Nitrogen-rich heterocycles are organic ring structures containing a high proportion of nitrogen atoms. These compounds are of immense interest due to their unique chemical properties and diverse applications. medwinpublishers.com The presence of multiple nitrogen atoms within the heterocyclic ring imparts a high degree of electron density and the capacity to form various types of chemical bonds, including hydrogen bonds, dipole-dipole interactions, and coordination complexes. medwinpublishers.comnih.gov This versatility makes them attractive scaffolds in drug discovery, where they can interact with biological targets with high affinity and selectivity. medwinpublishers.com
In materials science, the high nitrogen content contributes to thermal stability and high heats of formation, making them valuable components in the development of energetic materials. openmedicinalchemistryjournal.com Furthermore, their electronic properties are leveraged in the creation of novel organic conductors and other advanced materials. openmedicinalchemistryjournal.com The ongoing research into nitrogen-rich heterocycles continues to expand their applications in pharmaceuticals, agrochemicals, and materials science, highlighting their established importance in modern chemistry. nih.govopenmedicinalchemistryjournal.com
The Foundational Role of Tetrazole and Pyrimidine (B1678525) Scaffolds in Advanced Molecular Design
Both tetrazole and pyrimidine rings are individually recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.
Tetrazole, a five-membered ring with four nitrogen atoms, is a bioisostere of the carboxylic acid group. nih.govresearchgate.net This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid while often conferring improved metabolic stability and oral bioavailability to a drug molecule. nih.govresearchgate.net The tetrazole ring and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net
Pyrimidine, a six-membered ring with two nitrogen atoms, is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a cornerstone in the design of a vast number of therapeutic agents with applications as antimicrobial, antiviral, and antitumor drugs. nih.govnih.gov
The fusion or linkage of these two powerful heterocyclic systems in 5-(1H-Tetrazol-5-yl)pyrimidine creates a molecule with the potential for synergistic or novel properties, making it a compelling target for synthetic and medicinal chemists.
Overview of Current Research Trajectories and Academic Significance for this compound Systems
Current research involving this compound and its derivatives is primarily focused on exploring its potential in medicinal chemistry and materials science. Scientists are actively engaged in the synthesis of novel analogs and the evaluation of their biological activities. For instance, some studies have investigated the synthesis of related tetrazolylpyrimidine structures and their potential as antimicrobial or anticancer agents. researchgate.netnih.gov
The academic significance of this compound lies in its role as a building block for creating more complex molecular architectures. nih.govresearchgate.net The synthesis of such fused heterocyclic systems often presents unique challenges and opportunities for the development of new synthetic methodologies. nih.gov Research into these systems contributes to a deeper understanding of structure-activity relationships, which is crucial for the rational design of new drugs and materials. researchgate.net The exploration of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, a related fused system, has shown promise in identifying potent inhibitors for enzymes like casein kinase 2 (CK2), which is implicated in cancer. mdpi.com
Chemical Properties and Synthesis
The specific properties of this compound are documented in the chemical literature.
| Property | This compound | 5-bromo-2-(1H-tetrazol-5-yl)pyrimidine | 2-(1H-Tetrazol-5-yl)pyrimidine |
| IUPAC Name | 5-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine | 5-bromo-2-(1H-tetrazol-5-yl)pyrimidine | 2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine |
| CAS Number | Not explicitly found, but related compounds exist | 2901066-81-5 sigmaaldrich.com | 13600-33-4 glpbio.com |
| Molecular Formula | C5H4N6 rsc.orgnih.gov | C5H3BrN6 sigmaaldrich.com | C5H4N6 glpbio.com |
| Molecular Weight | 148.13 g/mol (calculated) | 227.02 g/mol sigmaaldrich.com | Not specified |
| Melting Point | 253–255 °C rsc.orgnih.govrsc.org | Not specified | Not specified |
| Appearance | Not specified | Not specified | Not specified |
| Purity | Not specified | 95% sigmaaldrich.com | Not specified |
Data sourced from chemical suppliers and research articles. The molecular weight for the title compound is calculated based on its formula.
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction between a nitrile-containing pyrimidine and an azide (B81097), often facilitated by a catalyst. researchgate.net For example, a general approach could involve the reaction of 5-cyanopyrimidine (B126568) with sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.gov Variations of this method have been used to create a library of substituted tetrazole compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-4(2-7-3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDPPCOCKDGVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 1h Tetrazol 5 Yl Pyrimidine and Its Derivatives
Direct Synthetic Routes to 5-(1H-Tetrazol-5-yl)pyrimidine
The direct construction of the this compound scaffold can be achieved through several strategic approaches, most notably through multicomponent reactions and cycloaddition reactions. These methods offer efficient pathways to the target molecule by forming the tetrazole ring directly onto a pre-existing pyrimidine (B1678525) core or by constructing both heterocyclic systems in a concerted manner.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This approach is advantageous for its atom economy, reduced waste generation, and the ability to rapidly generate molecular diversity. nih.govnih.gov
A notable example involves a one-pot, three-component reaction for the synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. nih.govnih.gov This reaction utilizes an appropriate aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of catalytic triethylamine. nih.govnih.gov While not directly yielding this compound, this methodology demonstrates the power of MCRs in constructing complex tetrazolopyrimidine systems. The general procedure involves refluxing the mixture of reactants in dimethylformamide (DMF) at 120 °C for approximately 10 hours. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product |
| Aldehyde | 1H-Tetrazole-5-amine | 3-Cyanoacetyl indole | Triethylamine | DMF | 120 | ~10 | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile |
This table illustrates a representative multicomponent reaction for the synthesis of tetrazolopyrimidine derivatives.
The efficiency of such MCRs can be influenced by the choice of solvent and catalyst. For instance, carrying out the reaction in ethanol (B145695) without a catalyst may not yield any product, even after prolonged refluxing. nih.gov
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common and effective method for the synthesis of tetrazoles. researchgate.netresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, involves the 1,3-dipolar cycloaddition of an azide to a nitrile to form the five-membered tetrazole ring. researchgate.net
To synthesize this compound, a pyrimidine molecule bearing a nitrile group at the 5-position serves as the precursor. This pyrimidine-5-carbonitrile is then reacted with an azide source, typically sodium azide (NaN₃), often in the presence of a catalyst and a suitable solvent like dimethylformamide (DMF). nih.govresearchgate.net The reaction proceeds via the addition of the azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the tetrazole ring.
Several catalysts have been developed to improve the efficiency and reaction conditions of the nitrile-azide cycloaddition. nih.govrsc.org For instance, silica (B1680970) sulfuric acid has been shown to be an effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in DMF, with yields ranging from 72% to 95%. nih.govresearchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, making the process more environmentally friendly and economically viable. rsc.org
| Nitrile Precursor | Azide Source | Catalyst | Solvent | Product | Yield (%) |
| Various aromatic nitriles | Sodium Azide | Co–Ni/Fe₃O₄@MMSHS | - | 5-Aryl-1H-tetrazoles | up to 98 |
| Various nitriles | Sodium Azide | Silica Sulfuric Acid | DMF | 5-Substituted-1H-tetrazoles | 72-95 |
This table showcases examples of catalysts used in [3+2] cycloaddition reactions for tetrazole synthesis.
This method's versatility allows for the synthesis of a wide range of 5-substituted tetrazoles, and by starting with a pyrimidine-5-carbonitrile, it provides a direct route to this compound. nih.gov
Synthesis of Pyrimidine Derivatives Incorporating Tetrazole Moieties
Beyond the direct synthesis of this compound, a significant body of research is dedicated to the synthesis of various pyrimidine derivatives that feature a tetrazole ring. These can be broadly categorized into annulated (fused) and non-annulated systems.
Annulated systems , such as tetrazolo[1,5-a]pyrimidines, are fused heterocyclic compounds where the tetrazole and pyrimidine rings share a common bond. rsc.orgnih.gov These are often synthesized through intramolecular cyclization reactions or one-pot multicomponent reactions. For example, a series of 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines have been synthesized from aryl aldehydes, 2-aminotetrazole, and substituted acetophenones using N,N,N,N-tetrabromobenzene-1,3-disulfonamide as a catalyst under solvent-free conditions. nih.gov Similarly, molecular hybrids integrating phenothiazine (B1677639) and tetrazolopyrimidine motifs have been synthesized via a multi-step strategy that includes a one-pot multi-component reaction. rsc.org
Non-annulated tetrazolylpyrimidines are compounds where the tetrazole and pyrimidine rings are connected by a single bond or a linker group. researchgate.net An example is the synthesis of {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, where the two heterocyclic fragments are separated by a sulfanylmethyl linker. researchgate.net The synthesis of such compounds often involves the reaction of a pyrimidine derivative containing a suitable leaving group with a pre-formed tetrazole derivative, or vice versa.
Regioselectivity is a critical aspect in the synthesis of functionalized tetrazolylpyrimidines, as the positions of substituents on both the pyrimidine and tetrazole rings can significantly influence the molecule's properties. rsc.orgnih.gov
In the synthesis of annulated systems, the regioselectivity of the cyclization is often dictated by the nature of the starting materials and the reaction conditions. For example, the reaction of 2-halopyridines with sodium azide can lead to the formation of tetrazolo[1,5-a]pyridines. researchgate.net A similar strategy can be envisioned for pyrimidine-based systems.
For non-annulated systems, regioselective functionalization can be achieved through various methods, including directed C-H activation. mdpi.comnih.gov This powerful technique allows for the introduction of functional groups at specific positions on the heterocyclic rings, guided by a directing group. While comprehensive reviews on the regioselective functionalization of quinolines via C-H activation exist, the application of these strategies to tetrazolylpyrimidine systems is an emerging area of research. mdpi.comnih.gov
The alkylation of tetrazoles can also present regioselectivity challenges, as it can occur at different nitrogen atoms of the tetrazole ring. The choice of alkylating agent, base, and solvent can influence the regiochemical outcome.
Catalytic Advancements in Tetrazolylpyrimidine Synthesis
The development of novel catalysts has significantly advanced the synthesis of tetrazolylpyrimidines, leading to higher yields, milder reaction conditions, and improved sustainability. researchgate.netresearchgate.net
Both homogeneous and heterogeneous catalysts have been employed. bohrium.com Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. nih.gov Heterogeneous catalysts, on the other hand, are easily recoverable and reusable, making them more attractive for industrial applications. rsc.orgnih.gov
Recent advancements have focused on the use of nanocatalysts, which offer high surface area-to-volume ratios and unique catalytic properties. nih.govnih.gov For example, a magnetic Co–Ni/Fe₃O₄@mesoporous silica hollow sphere (Co–Ni/Fe₃O₄@MMSHS) nanocomposite has been used as an effective nanocatalyst for the synthesis of tetrazoles from aromatic nitriles and sodium azide via a [2+3] cycloaddition reaction, achieving excellent yields in short reaction times. rsc.org Other examples of nanocatalysts used in tetrazole synthesis include methionine-coated Fe₃O₄ nanoparticles and magnetic Fe₃O₄@tryptophan–La. nih.gov
In the context of pyrimidine synthesis, various transition metal catalysts, including copper, nickel, and ruthenium, have been utilized in cycloaddition and multicomponent reactions to construct the pyrimidine ring. mdpi.com The application of these catalytic systems to the synthesis of tetrazolylpyrimidines is a promising area for future research. For instance, copper-catalyzed tandem reactions have been used to synthesize sulfonamide pyrimidine derivatives with high yields. mdpi.com
| Catalyst Type | Example | Reaction Type | Advantages |
| Heterogeneous | Silica Sulfuric Acid | [3+2] Cycloaddition | Reusable, easy separation |
| Nanocatalyst | Co–Ni/Fe₃O₄@MMSHS | [3+2] Cycloaddition | High activity, short reaction times, recyclable |
| Transition Metal | Copper(I) Chloride | [3+2] Cycloaddition | Environmentally friendly |
This table summarizes various catalytic advancements in the synthesis of tetrazole-containing compounds.
Copper-Catalyzed Methodologies (e.g., CuAAC)
Copper-catalyzed reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), represent a cornerstone of click chemistry and have been adapted for the synthesis of tetrazole-containing heterocyles. researchgate.net The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental step in forming the tetrazole ring, and copper catalysts significantly enhance the efficiency of this transformation.
Researchers have successfully synthesized various 5-substituted 1H-tetrazoles using copper(I) chloride as a catalyst in dimethylformamide (DMF). researchgate.net This method is noted for its short reaction times, high yields, and simple procedures, making it an attractive and useful approach in organic synthesis. researchgate.net The use of an environmentally friendly copper catalyst is an additional advantage. researchgate.net For instance, the synthesis of 2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine has been achieved by treating 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine with sodium azide (NaN3) and ammonium (B1175870) chloride in DMF. researchgate.net
More complex copper catalysts have also been employed. A Cu(I) catalyst, [Cu(phen)(PPh3)2]NO3, has been shown to be effective for the [3+2] cycloaddition of substituted nitriles and sodium azide, particularly under microwave irradiation. nih.gov This protocol yields 1H-tetrazole derivatives with excellent efficiency. nih.gov Furthermore, heterogeneous catalysts, such as a Tetrazol-Cu(I) complex immobilized on nickel ferrite, have been developed for the green synthesis of related fused pyrimidine derivatives in aqueous media, highlighting the versatility of copper catalysis in these synthetic schemes. rsc.orgrsc.org
The CuAAC reaction is renowned for its tolerance of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. researchgate.net This robustness allows for the straightforward coupling of azide and alkyne fragments, a strategy used in creating triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids, a related class of N-heterocycles. nih.gov
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper(I) Chloride (CuCl) | [3+2] Cycloaddition | High yields, short reaction times, simple procedure. | researchgate.net |
| [Cu(phen)(PPh3)2]NO3 | [3+2] Cycloaddition | Effective under microwave irradiation; environmentally friendly. | nih.gov |
| CuSO4·5H2O / Sodium Ascorbate | CuAAC "Click" Reaction | Used for synthesizing complex glycohybrids from pyrimidine precursors. | nih.gov |
| Tetrazol-Cu(I) on NiFe2O4@SiO2 | Four-component condensation | Heterogeneous, reusable catalyst for green synthesis in aqueous media. | rsc.org |
Organometallic Catalysis (e.g., Dibutyltin (B87310) Oxide)
Organometallic reagents serve as important catalysts and intermediates in the synthesis of heterocyclic compounds. Dibutyltin oxide has been utilized in the synthesis of complexes involving pyrimidine derivatives, such as 5-fluorouracil. mdpi.comdoaj.org
In a representative synthesis, dibutyltin oxide reacts with 5-fluorouracil-1-propanoic acid in toluene. mdpi.com The reaction is typically stirred under a nitrogen atmosphere for several hours at a moderate temperature (e.g., 50°C). mdpi.com This process leads to the formation of complex organotin structures. For example, the reaction between dibutyltin oxide and 5-fluorouracil-1-propanoic acid yields a dimeric complex with the formula [(5-Fu)-1-CH2CH2COOSn(n-Bu)2]4O2. mdpi.comdoaj.org In this structure, two [(5-Fu)-1-CH2CH2COOSn(n-Bu)2]2O units are linked by a bridging oxygen atom. mdpi.com The tin atoms in this complex adopt a distorted trigonal bipyramidal geometry. doaj.org These complexes are noted to be stable in air. mdpi.com
| Reactants | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Fluorouracil-1-propanoic acid | Dibutyltin oxide | Toluene, N2 atmosphere, 50°C, 8 hours | [(5-Fluorouracil)-1-CH2CH2COOSn(n-Bu)2]4O2 | mdpi.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. These advantages include dramatic reductions in reaction times, improvements in product yields, and often, enhanced purity. nih.govunito.it
The application of microwave irradiation has been particularly effective in the synthesis of pyrimidine-containing heterocycles. For example, in the synthesis of certain thiazolopyrimidine derivatives, microwave-assisted methods were found to be preferable to conventional heating due to substantial time savings and better yields. nih.govscilit.com Similarly, the synthesis of tetrahydropyrimidine (B8763341) derivatives via a Biginelli condensation has been successfully carried out under microwave irradiation. foliamedica.bg
Combining microwave heating with catalysis can lead to highly efficient synthetic routes. The copper-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide is significantly accelerated under microwave conditions, with reactions completing in as little as 15 minutes at 65°C. nih.gov A microwave-assisted, copper-catalyzed approach was also employed to efficiently produce a library of triazole-linked pyrazolo[1,5-a]pyrimidine (B1248293) glycohybrids in high yields and with a remarkably shortened time frame. nih.gov These examples underscore the synergistic benefits of using microwave technology to drive reactions toward the rapid and efficient formation of this compound and its analogs.
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Synthesis of Thiazolopyrimidines | Longer reaction times | Shorter reaction times | Time reduction, yield improvement | nih.gov |
| Synthesis of Tetrahydropyrimidines | 20-24 hours (reflux) | 22-24 minutes | Drastic time reduction | foliamedica.bg |
| Cu-catalyzed Tetrazole Synthesis | N/A | 15 minutes at 65°C | High efficiency, speed | nih.gov |
| Synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | N/A | 6 times faster than classical heating | Significant rate enhancement | unito.it |
In-Situ Ligand Formation in Complex Assembly Processes
The in-situ generation of ligands during the formation of coordination complexes is a sophisticated strategy for constructing novel metal-organic frameworks and polymers. In this approach, the ligand is formed from its precursors under the same conditions (e.g., hydrothermal) used for the self-assembly of the final complex. The tetrazole ring, in particular, can be formed in-situ via a [2+3] cycloaddition between a nitrile-functionalized precursor and an azide source in the presence of a metal salt. rsc.org
This methodology has been successfully applied to synthesize a series of metal-organic supramolecular coordination polymers incorporating pyridyl-tetrazolate ligands. rsc.org For example, reacting 4-cyanopyridine (B195900) with sodium azide in the presence of zinc, cadmium, or nickel salts under hydrothermal conditions (130–160 °C) leads to the in-situ formation of the 5-(4-pyridyl)tetrazolate (pytz⁻) ligand, which then coordinates to the metal centers. rsc.org Similarly, Mn(II) complexes have been prepared by reacting cyanopyridines with sodium azide in the presence of Mn(II) salts. researchgate.net
The coordination mode of the resulting ligand can be influenced by the reaction conditions. For instance, in the presence of H3PO4, the tetrazolyl nitrogen coordinates to the metal center, while the pyridyl nitrogen is protonated. In the absence of the acid, the pyridyl group can bind directly to the metal. rsc.org This demonstrates that in-situ ligand formation provides a versatile route to diverse and complex architectures, where the flexible coordination modes of the newly formed ligand can be exploited. researchgate.netrsc.org
| Compound Name |
|---|
| This compound |
| 2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine |
| 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine |
| Copper(I) chloride |
| Sodium azide |
| Ammonium chloride |
| [Cu(phen)(PPh3)2]NO3 |
| Dibutyltin oxide |
| 5-fluorouracil |
| 5-fluorouracil-1-propanoic acid |
| 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one |
| 4-cyanopyridine |
| 5-(4-pyridyl)tetrazolate |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(1H-Tetrazol-5-yl)pyrimidine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy of pyrimidine (B1678525) derivatives reveals characteristic signals for the protons on the pyrimidine ring. For a related compound, 2-amino-4,6-dimethoxy-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine, the amino protons appear as a singlet at 5.07 ppm. semanticscholar.org In another study on pyrazolo[1,5-a]pyrimidine (B1248293), the H-5 proton is observed as a singlet at 7.59 ppm. semanticscholar.org The specific chemical shifts for this compound would be expected to show distinct signals for the pyrimidine ring protons and the N-H proton of the tetrazole ring. The tetrazole N-H proton typically appears as a broad singlet at a high chemical shift, often above 10 ppm. For instance, in 5-(benzylthio)-1H-tetrazole, this signal is observed in the range of 13.40-11.50 ppm. pnrjournal.com
Table 1: Representative ¹H NMR Data for Related Heterocyclic Compounds
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2-Amino-4,6-dimethoxy-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine | NH₂ | 5.07 (s) |
| Pyrazolo[1,5-a]pyrimidine | H-5 | 7.59 (s) |
| 5-(Benzylthio)-1H-tetrazole | N-H | 13.40-11.50 (s) |
| 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole | N-H | 14.59 (br. s) |
| 5-Vinyl-1H-tetrazole | N-H | 16.00 (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The carbon atoms in the pyrimidine and tetrazole rings resonate at characteristic chemical shifts. For 5-vinyl-1H-tetrazole, the endocyclic carbon atom of the tetrazole ring appears at a downfield chemical shift of 154.10 ppm. mdpi.com In pyrazolo[1,5-a]pyrimidine derivatives, the carbon chemical shifts are used to distinguish between different isomers. researchgate.net For this compound, distinct signals would be expected for the carbons of both heterocyclic rings, allowing for unambiguous assignment.
Table 2: Representative ¹³C NMR Data for Related Heterocyclic Compounds
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 5-Vinyl-1H-tetrazole | C-tetrazole | 154.10 |
| 1-Methyl-5-phenyltetrazole | C-tetrazole | 154.2 |
| 2-Methyl-5-phenyltetrazole | C-tetrazole | 164.25 |
| 5-(4-Nitrophenyl)-1H-tetrazole | C-tetrazole | 127.6, 129.1, 131.0, 149.5 |
Multinuclear NMR Techniques
Beyond ¹H and ¹³C, multinuclear NMR techniques can provide further structural insights. ilpi.com For instance, ¹⁵N NMR could directly probe the nitrogen environments in both the pyrimidine and tetrazole rings, helping to distinguish between different tautomers of the tetrazole ring. mdpi.com While not as common as ¹H and ¹³C NMR, these techniques can be invaluable for complex structural problems. ilpi.commdpi.com The chemical shift dispersion is generally larger for heavier nuclei, making them sensitive probes of the electronic structure. huji.ac.il
Vibrational Spectroscopy: Infrared and Raman Analyses
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different bonds and functional groups.
For tetrazole-containing compounds, characteristic IR absorption bands are observed for the tetrazole ring vibrations, typically in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The N-H stretching vibration of the tetrazole ring is also a key feature. In the IR spectrum of 5-(benzylthio)-1H-tetrazole, the N=N stretching vibration is found at 1329.03 cm⁻¹. pnrjournal.com For pyrimidine derivatives, characteristic bands for C=N and C-H vibrations of the aromatic ring would be expected. researchgate.netaps.org
Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of 5-(benzylthio)-1H-tetrazole, the N-H stretching is observed as a set of weak, broad bands in the 3200-2900 cm⁻¹ region. pnrjournal.com
Table 3: Characteristic Vibrational Frequencies for Tetrazole and Pyrimidine Moieties
| Functional Group/Vibration | Infrared (cm⁻¹) | Raman (cm⁻¹) |
| Tetrazole N-H stretch | 3200-2900 (broad) | 3200-2900 (weak, broad) |
| Tetrazole Ring Vibrations | 1640-1340, 1200-900 | |
| Pyrimidine C=N stretch | ~1600-1500 | |
| Pyrimidine Ring Breathing | ~1000 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula of this compound. For example, in the analysis of 5-vinyl-1H-tetrazole, HRMS detected a molecular ion with an m/z of 97.05087, which was within 0.23 ppm of the theoretical mass. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. sapub.org The fragmentation of tetrazole derivatives often involves the loss of a nitrogen molecule (N₂). mdpi.com
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. rsc.org This technique allows for the determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. researchgate.net For this compound, X-ray diffraction would confirm the planarity of the pyrimidine and tetrazole rings and determine the dihedral angle between them.
Furthermore, X-ray diffraction elucidates the crystal packing, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the solid-state structure. nih.gov For instance, in the crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, N—H···N hydrogen bonds and π-stacking interactions are observed. nih.gov Such information is crucial for understanding the physical properties of the compound.
Table 4: Representative Bond Lengths and Angles from X-ray Diffraction of Related Heterocycles
| Compound | Bond | Length (Å) | Angle | Degrees (°) |
| Pyrazolo[1,5-a]pyrimidine derivative | N-N | 1.355(3) | ||
| 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole | Torsion Angle (Pyrazole-Tetrazole) | Notable torsion |
Analysis of Intermolecular Hydrogen Bonding Networks
The molecular structure of this compound possesses potent hydrogen bond donor and acceptor sites, predisposing it to form extensive and robust hydrogen-bonding networks. The acidic proton on the tetrazole ring (N-H) serves as a primary hydrogen bond donor. The pyridinic nitrogen atoms within both the pyrimidine and tetrazole rings act as strong hydrogen bond acceptors. nih.govacs.org This donor-acceptor arrangement facilitates the formation of strong intermolecular N—H⋯N hydrogen bonds, which are a dominant feature in the crystal structures of related tetrazolyl-substituted nitrogen heterocycles. nih.gov
In analogous compounds like 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, these N—H⋯N interactions are the primary drivers for creating molecular chains and more complex frameworks. nih.gov The interactions typically involve the tetrazole N-H group of one molecule bonding to a nitrogen acceptor on the pyrazole (B372694) or tetrazole ring of a neighboring molecule. nih.gov It is expected that this compound would form similar chain or sheet-like structures stabilized by these highly directional interactions. The geometric parameters of these bonds are critical for the stability of the resulting supramolecular assembly.
| Interaction Type | Donor-Acceptor Atom | Typical Distance (Å) | Typical Angle (°) | Reference Compound |
|---|---|---|---|---|
| Intermolecular H-Bond | N-H···N | 2.0 - 2.6 | 160 - 180 | 5-(3-nitro-1H-pyrazol-4-yl)tetrazole nih.gov |
| Intermolecular H-Bond | C-H···N | 2.4 - 2.8 | 130 - 160 | Pyrazolopyrimidine derivatives researchgate.net |
π–π Stacking Interactions in Supramolecular Architectures
In the crystal structures of related compounds, π-stacking interactions are frequently observed, often in a parallel-displaced or offset arrangement to minimize π-electron repulsion. nih.gov These interactions create columnar stacks or layered motifs within the supramolecular architecture. The centroid-to-centroid distance between interacting rings is a key parameter for characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å. In some energetic materials containing tetrazole and triazole rings, cross-stacking with layer spacing as short as 3.204 Å has been observed, indicating strong aromatic π–π interactions. mdpi.com
Advanced Computational Spectroscopic Investigations
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work.
Density Functional Theory (DFT) for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure and properties of pyrimidine derivatives and other nitrogen-rich heterocycles. jchemrev.comjchemrev.comsamipubco.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311G(d,p) or 6-311+G(d,p), is widely used to accurately compute molecular geometries, electronic properties, and spectroscopic parameters. jchemrev.comtandfonline.com
For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable conformation, including bond lengths, bond angles, and the dihedral angle between the pyrimidine and tetrazole rings.
Predict Vibrational Frequencies: Calculate the theoretical infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed experimental peaks, such as N-H stretching, C=N stretching, and ring deformation modes.
Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR spectra, which are invaluable for structural confirmation.
Determine Electronic Transitions: Using Time-Dependent DFT (TD-DFT), one can predict the UV-visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions, often revealing the nature of these transitions (e.g., n→π* or π→π*). jchemrev.comrsc.org
Correlation of Experimental and Predicted Spectral Data
A key strength of computational spectroscopy is the ability to correlate theoretical predictions with experimental data, leading to a more robust and detailed understanding of molecular properties. researchgate.net This synergy is well-documented for related pyrimidine-based systems. tandfonline.comnih.gov
For instance, in studies of pyrazolo[1,5-a]pyrimidines, TD-DFT calculations have been used to interpret experimental UV-vis and fluorescence spectra. rsc.orgnih.gov The calculated absorption bands, corresponding to intramolecular charge transfer (ICT) processes, show excellent agreement with the experimental spectra, allowing for a definitive assignment of the electronic transitions responsible for the observed photophysical properties. rsc.org Similarly, theoretical vibrational frequencies calculated via DFT for pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine derivatives were found to be compatible with experimental FTIR spectral data, enabling precise peak assignments. tandfonline.com This correlative approach allows researchers to not only confirm the structure of a synthesized compound but also to understand its electronic behavior on a quantum-mechanical level.
| Spectroscopic Technique | Predicted Parameter (DFT) | Experimental Data | Purpose of Correlation |
|---|---|---|---|
| FTIR Spectroscopy | Vibrational Frequencies & Intensities | Absorption Bands (cm⁻¹) | Assignment of functional group vibrations and skeletal modes. tandfonline.com |
| NMR Spectroscopy | Chemical Shifts (δ, ppm) | Resonance Peaks (ppm) | Structural confirmation and assignment of specific protons and carbons. |
| UV-vis Spectroscopy | Absorption Wavelengths (λmax) & Oscillator Strengths | Absorption Maxima (nm) | Identification of electronic transitions (e.g., π→π*, ICT). rsc.orgnih.gov |
Tautomeric Equilibria and Isomerism in Tetrazolylpyrimidine Systems
Azide-Tetrazole Tautomerism and its Dynamic Interplay in Pyrimidine (B1678525) Derivatives
A more dramatic and synthetically significant tautomeric relationship in this class of compounds is the dynamic ring-chain equilibrium between the fused tetrazole form and an open-chain azido (B1232118) form. nih.gov This valence tautomerism, known as azide-tetrazole tautomerism, is a characteristic feature of heterocyles with an azido-azomethine structural entity. nih.gov In systems like tetrazolo[1,5-a]pyrimidines, which are fused analogues of 5-(tetrazol-5-yl)pyrimidines, the fused tetrazole ring can undergo a reversible ring-opening to yield the corresponding 2-azidopyrimidine (B1655621) isomer. nih.gov
This interplay is not static but a dynamic equilibrium that can be influenced by various factors. nih.gov The ability of the molecule to exist in either the cyclic tetrazole form or the linear azide (B81097) form has significant implications for its reactivity. For example, the presence of a sufficient concentration of the reactive azide tautomer in solution allows these compounds to participate in reactions characteristic of azides, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger reactions. nih.govproquest.comresearchgate.net
Influence of Solvent Environment and Substituent Effects on Tautomeric Preferences
The position of the azide-tetrazole equilibrium is highly sensitive to both the surrounding solvent environment and the electronic nature of substituents on the heterocyclic core. nih.govresearchgate.netmdpi.com A comprehensive understanding of these influences is crucial for controlling the dominant tautomeric form and, consequently, the compound's chemical behavior. nih.gov
Solvent Effects: The polarity of the solvent plays a major role in determining tautomeric preference. Generally, polar solvents tend to favor the tetrazole form, while less polar solvents shift the equilibrium toward the azide isomer. nih.gov This is because the tetrazole tautomer is typically more polar than its corresponding azide isomer. For example, studies on related tetrazolo[1,5-a]pyrimidines show a dramatic shift in equilibrium depending on the solvent used. nih.gov
| Solvent | Dielectric Constant (ε) | % Tetrazole Form | % Azide Form |
|---|---|---|---|
| DMSO-d6 | 46.7 | 80% | 20% |
| CDCl3 | 4.8 | 10% | 90% |
| CCl4 | 2.3 | 6% | 94% |
Substituent Effects: The electronic properties of substituents on the pyrimidine ring also exert a strong influence. Electron-withdrawing groups, such as nitro (–NO₂) or cyano (–CN), tend to stabilize the azide isomer. nih.gov Conversely, electron-donating groups, like amino (–NH₂) or hydroxyl (–OH), shift the equilibrium in favor of the tetrazole form. nih.gov
Thermodynamic studies on closely related pyrido[3,2-d]pyrimidine (B1256433) systems have quantified the energetic preference for the tetrazole tautomer. The negative Gibbs free energy (ΔG) values confirm that the tetrazole form is the major tautomer present at room temperature in these systems. proquest.com
| Substituent | ΔG298 (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| -S-cyclohexyl | -3.33 | -19.92 | -43.74 |
| -O-phenyl | -7.52 | -48.02 | -143.27 |
Mechanistic Studies of Isomerization Phenomena in Derived Coordination Compounds
When tetrazolylpyrimidine derivatives act as ligands to form metal coordination compounds, another layer of isomeric complexity arises. The tetrazole moiety offers multiple nitrogen atoms that can coordinate to a metal center, leading to the formation of linkage isomers. doi.org For example, pentaamminecobalt(III) complexes with 5-substituted tetrazolates have been shown to form distinct and isolable N1- and N2-bonded linkage isomers, which can undergo isomerization reactions. doi.org
Mechanistic studies are employed to understand the pathways of these transformations. In related aza-heterocyclic systems, such as the isomerization of pyrazolopyrimidines to pyrazolopyridines, Density Functional Theory (DFT) calculations have been used to elucidate the reaction mechanism. nih.gov Such studies propose pathways involving nucleophilic addition, ring-opening, and ring-closing (ANRORC mechanism) to explain the transformation from one isomeric form to another. nih.gov These computational approaches, combined with experimental observations, are vital for understanding the energetic barriers and intermediate structures involved in the isomerization of complex heterocyclic systems and their coordination compounds.
Coordination Chemistry and Metal Organic Frameworks Mofs Derived from Tetrazolylpyrimidine Ligands
Design Principles for Tetrazole-Based Ligands in Coordination Polymer Construction
The design of tetrazole-based ligands for the construction of coordination polymers is guided by several key principles that leverage the unique properties of the tetrazole moiety. These ligands are highly sought after for their ability to form stable and diverse structural motifs.
Versatility in Coordination: The deprotonated tetrazole ring is an exceptional coordinating agent, capable of utilizing up to four of its nitrogen atoms to bridge multiple metal centers. This versatility allows for the formation of a wide array of network topologies.
High Nitrogen Content: A significant feature of tetrazole-based ligands is their high nitrogen content. This characteristic is particularly desirable in the design of energetic materials, where the high heat of formation of dinitrogen gas upon decomposition is a key factor. The nitrogen atoms also act as hydrogen bond acceptors, facilitating the formation of extended supramolecular networks.
Synthetic Accessibility: The synthesis of tetrazole-containing ligands is often achieved through a [2+3] cycloaddition reaction between an organonitrile and an azide (B81097). This reliable synthetic route allows for the incorporation of the tetrazole moiety into a wide variety of organic backbones, enabling the fine-tuning of ligand properties such as length, flexibility, and the presence of other functional groups.
These design principles make tetrazole-based ligands, including tetrazolylpyrimidines, highly effective building blocks for creating functional coordination polymers and MOFs with tailored properties.
Synthesis and Structural Characterization of Metal-Tetrazolylpyrimidine Complexes
The synthesis of metal complexes with tetrazolylpyrimidine ligands typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a suitable solvent. The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structure.
For instance, studies on the isomer 2-(1H-tetrazol-5-yl)pyrimidine have demonstrated its ability to form complexes with transition metals like copper(II). These syntheses can sometimes lead to the formation of isomeric MOFs, where the final structure is dependent on the specific reaction conditions that influence the coordination mode of the ligand.
The tetrazole group exhibits a remarkable diversity in its coordination behavior, acting as both a chelating and a bridging ligand. This versatility is a key factor in the formation of a wide range of supramolecular architectures. The deprotonated tetrazolate anion can coordinate to metal ions in several ways:
Monodentate: Coordination through a single nitrogen atom.
Bidentate Chelating: Coordination through two adjacent nitrogen atoms to the same metal center.
Bidentate Bridging: Bridging two metal centers using two different nitrogen atoms.
Tridentate and Tetradentate Bridging: In more complex arrangements, the tetrazole ring can bridge three or even four metal centers.
The pyrimidine (B1678525) ring in tetrazolylpyrimidine ligands can also participate in coordination, although it is generally a weaker donor than the deprotonated tetrazole. The presence of multiple potential coordination sites allows for a rich and varied coordination chemistry.
| Coordination Mode | Description |
| Monodentate | Ligand binds to a single metal center through one atom. |
| Bidentate Chelating | Ligand binds to a single metal center through two atoms. |
| Bidentate Bridging | Ligand binds to two different metal centers. |
| Tridentate Bridging | Ligand binds to three different metal centers. |
| Tetradentate Bridging | Ligand binds to four different metal centers. |
This variety of coordination modes, often influenced by the choice of metal ion, counter-anion, and reaction conditions, is a critical factor in determining the final dimensionality and topology of the resulting coordination polymer.
The ability of tetrazolylpyrimidine ligands to adopt various coordination modes directly translates into the formation of supramolecular architectures with different dimensionalities. Depending on how the metal centers are linked by the ligands, the resulting structures can be:
One-dimensional (1D): Chains or ribbons of repeating metal-ligand units.
Two-dimensional (2D): Layers or sheets that extend in two directions.
Three-dimensional (3D): Frameworks that extend in all three dimensions.
For example, research on metal complexes with ligands analogous to 5-(1H-tetrazol-5-yl)pyrimidine has shown the formation of diverse frameworks. The specific dimensionality is often a result of the interplay between the coordination preferences of the metal ion and the bridging capabilities of the tetrazole and pyrimidine moieties. These extended structures are often further stabilized by hydrogen bonding and π-π stacking interactions.
Development of Metal-Organic Frameworks (MOFs) with Tetrazolylpyrimidine Linkers
Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that are characterized by their porous nature. The use of tetrazolylpyrimidine linkers in the construction of MOFs is driven by the desire to create materials with high stability and specific functional properties.
A key aspect of MOF design is the engineering of porous structures with well-defined channels and cavities. The size, shape, and chemical environment of these pores can be tailored by carefully selecting the metal clusters (secondary building units or SBUs) and the organic linkers.
In the case of MOFs constructed from 2-(1H-tetrazol-5-yl)pyrimidine, one of the resulting isomeric frameworks was found to possess one-dimensional channels. The surfaces of these pores were lined with a high density of uncoordinated, nucleophilic nitrogen atoms from the tetrazole rings. This feature was shown to be advantageous for the selective adsorption of carbon dioxide. The ability to create such functionalized pores is a significant advantage of using tetrazole-based linkers in MOF synthesis.
| MOF Isomer | Porosity | Key Structural Feature | Application |
| Isomer A | Porous | 1D channels with free nucleophilic tetrazole N atoms | Selective CO2 adsorption |
| Isomer B | Nonporous | Densely packed layers | - |
The high nitrogen content of tetrazolylpyrimidine linkers has a profound impact on the properties of the resulting MOFs. As previously mentioned, a high nitrogen content is a key feature in the design of energetic materials. In the context of porous MOFs, the nitrogen-rich nature of the framework can lead to several beneficial properties:
Enhanced Gas Adsorption: The lone pairs of electrons on the nitrogen atoms can act as binding sites for guest molecules, particularly those with a significant quadrupole moment like carbon dioxide. This can lead to high selectivity and uptake capacity for certain gases.
Tunable Surface Chemistry: The presence of numerous nitrogen atoms on the pore surfaces creates a unique chemical environment that can be exploited for applications in catalysis and sensing.
Functional Aspects of Tetrazolylpyrimidine-Based MOFs
The unique electronic properties and structural flexibility of the this compound ligand impart specific functional characteristics to the resulting MOFs. These functionalities are primarily observed in the areas of gas separation and storage, as well as in the photoluminescent behavior of the coordination complexes and frameworks.
Metal-organic frameworks constructed from tetrazole-based ligands have demonstrated significant potential for applications in carbon capture. The high density of nitrogen atoms within the tetrazole rings can create a nucleophilic environment within the pores of the MOF, leading to selective adsorption of gases like carbon dioxide.
A notable example involves two MOF isomers synthesized using Cu(II) and 2-(1H-tetrazol-5-yl)pyrimidine. While one isomer resulted in nonporous layers, the other formed a structure with one-dimensional channels. This porous isomer exhibited high selectivity for adsorbing CO2. The enhanced selectivity is attributed to the high density of uncoordinated nucleophilic tetrazole nitrogen atoms on the pore surfaces, which can interact favorably with CO2 molecules. researchgate.net
The mechanism of selective gas adsorption in such MOFs is often a complex interplay of several factors:
Pore Size and Shape: The dimensions of the channels within the MOF can be tailored to preferentially accommodate molecules of a certain size and shape, acting as a molecular sieve.
Chemical Affinity: The nitrogen-rich environment of the tetrazolylpyrimidine ligand can lead to strong Lewis acid-Lewis base interactions with acidic gases like CO2.
Framework Flexibility: In some cases, the MOF structure can exhibit flexibility, allowing it to adapt its pore size and shape upon interaction with specific gas molecules, enhancing selectivity.
While the abstract of the study on the Cu(II)-based MOF from 2-(1H-tetrazol-5-yl)pyrimidine highlights its high selectivity for CO2, specific quantitative data on adsorption capacities and selectivity ratios were not available in the reviewed literature. researchgate.net A comprehensive understanding would require detailed analysis of the full experimental data, which would typically be presented as shown in the placeholder table below.
Table 1: Representative Selective Gas Adsorption Data for a Tetrazolylpyrimidine-Based MOF This table is a placeholder to illustrate the type of data typically reported. Specific values for a this compound MOF were not available in the reviewed literature.
| MOF | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (cm³/g) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) |
|---|---|---|---|---|---|---|
| Cu-(2-(1H-tetrazol-5-yl)pyrimidine) | CO₂ | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cu-(2-(1H-tetrazol-5-yl)pyrimidine) | N₂ | Data not available | Data not available | Data not available | ||
| Cu-(2-(1H-tetrazol-5-yl)pyrimidine) | CH₄ | Data not available | Data not available | Data not available |
For instance, studies on complexes with ligands such as ((1H-tetrazol-5-yl)methyl)pyridine have shown that the solid-state luminescence properties are influenced by the dimensionality and functionality of the final complex, which in turn are affected by the counterions present during synthesis. nih.gov Similarly, the luminescence of complexes with pyrimidine-based phosphine (B1218219) ligands is influenced by the metal-to-ligand ratio and reaction conditions, with some copper(I) complexes exhibiting high luminescence due to metal-metal interactions. journal-vniispk.ru
The luminescence in these systems can arise from several electronic transitions:
Ligand-Centered (LC) Transitions: Excitation and emission localized on the aromatic rings of the ligand.
Metal-Centered (MC) Transitions: Transitions between d-orbitals of the metal ion.
Metal-to-Ligand Charge Transfer (MLCT): Excitation involves the transfer of an electron from a metal-based orbital to a ligand-based orbital.
Ligand-to-Metal Charge Transfer (LMCT): Excitation involves the transfer of an electron from a ligand-based orbital to a metal-based orbital.
The specific nature of the luminescence would depend on the metal ion used and the coordination environment imposed by the this compound ligand. For example, d¹⁰ metals like Zn(II) and Cd(II) are often used to achieve ligand-based luminescence, as they are redox-inactive and less likely to quench fluorescence.
Table 2: Representative Luminescence Data for a Hypothetical Tetrazolylpyrimidine-Based Coordination Complex This table is a placeholder to illustrate the type of data typically reported. Specific values for a this compound complex were not available in the reviewed literature.
| Complex/MOF | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ns) | Proposed Origin of Luminescence |
|---|---|---|---|---|---|
| [M(this compound)n] | Data not available | Data not available | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Insights into 5 1h Tetrazol 5 Yl Pyrimidine Systems
Quantum Chemical Investigations of Electronic Structure and Molecular Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and reactivity of molecules containing the 5-(1H-tetrazol-5-yl)pyrimidine scaffold. ufms.brsuperfri.org These studies provide a detailed picture of the molecule's behavior, complementing experimental data.
The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are used to predict the most stable geometric arrangements (conformations) of a molecule by calculating their potential energies.
Table 1: Example of Calculated Energetic Properties for Tetrazole-based Compounds Note: This table presents data for related energetic tetrazole salts to illustrate the types of energetic properties calculated computationally. Data for this compound was not available.
| Compound/Salt | Decomposition Temp (°C) | Detonation Velocity (m s⁻¹) | Source |
|---|---|---|---|
| Ammonium (B1175870) 5-methyltetrazolate | 229 | 7982 | mdpi.com |
| Guanidinium 5-methyltetrazolate | 256 | 7090 | mdpi.com |
| Hydroxylammonium 5-methyltetrazolate | 141 | Not specified | mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution around a molecule. johnshopkins.eduelsevier.com It helps in identifying the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and reactivity patterns. preprints.org
An MEP map displays different potential values with different colors. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are favorable for hydrogen bond accepting. preprints.orgresearchgate.net Conversely, blue areas represent positive electrostatic potential (electron-deficient), indicating sites for nucleophilic attack and hydrogen bond donation. preprints.org
For heterocyclic systems like pyrimidine (B1678525) and tetrazole derivatives, MEP maps can highlight the electronegative nitrogen atoms as key sites for forming hydrogen bonds with biological targets. johnshopkins.eduelsevier.com This analysis confirms the binding modes observed in molecular docking studies by pinpointing the regions most likely to engage in electrostatic interactions. elsevier.com
Molecular Docking and Ligand-Protein Interaction Studies (with focus on In Vitro Enzyme Inhibition Mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.
Derivatives containing the tetrazolyl-pyrimidine scaffold have been investigated as inhibitors for several important protein targets implicated in various diseases. Molecular docking studies have been crucial in identifying these potential targets and elucidating how the ligands fit into their active sites.
One of the key targets identified for related structures is Casein Kinase 2 (CK2) , a serine/threonine protein kinase involved in cell proliferation and survival, making it a target in oncology. nih.gov Docking studies on 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines, which feature a core similar to the subject compound, have explored their binding within the ATP-binding pocket of CK2. nih.gov Other identified targets for pyrimidine-based compounds include proteases essential for viral replication (such as SARS-CoV-2 main protease) and kinases involved in inflammatory signaling like IRAK4. nih.govnih.gov
Table 2: Potential Protein Targets for Pyrimidine-based Compounds Identified via Molecular Docking
| Protein Target | PDB ID | Therapeutic Area | Source |
|---|---|---|---|
| Casein Kinase 2 (CK2) | Not specified | Cancer, Inflammation | nih.gov |
| Interleukin-1 receptor associated kinase 4 (IRAK4) | Not specified | Inflammatory Diseases | nih.gov |
| Fms-like tyrosine kinase 3 (FLT3) | Not specified | Acute Myeloid Leukemia | nih.gov |
| DNA Gyrase | 2XCT | Antimicrobial | johnshopkins.edu |
| Secreted Aspartic Protease (C. albicans) | 1ZAP | Antifungal | johnshopkins.edu |
| Cyclooxygenase-2 (COX-2) | 4M11 | Anti-inflammatory | uomustansiriyah.edu.iq |
Molecular docking simulations provide quantitative estimates of binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibitory constant (Ki). nih.govresearchgate.net These scores help to rank potential inhibitors and understand the key interactions that contribute to binding.
For pyrimidine derivatives targeting the COX-2 enzyme, docking studies have shown that many compounds exhibit a higher binding affinity score than the reference ligand, meloxicam. uomustansiriyah.edu.iq These strong interactions are often attributed to the formation of hydrogen bonds and hydrophobic contacts within the enzyme's active site. uomustansiriyah.edu.iq Similarly, in studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as FLT3 inhibitors, compounds with low nanomolar IC₅₀ values were identified, and their high potency was rationalized through docking simulations that revealed key interactions with the kinase domain. nih.gov The binding energy provides a numerical value to the strength of the interaction, allowing for direct comparison between different derivatives and guiding further chemical modifications.
Structure-Activity Relationship (SAR) Elucidation via Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling accelerates SAR elucidation by systematically analyzing how modifications to a core scaffold affect its interaction with a biological target. researchgate.net
For derivatives containing the tetrazolyl-pyrimidine core, computational SAR studies have provided valuable insights. In the development of CK2 inhibitors, researchers synthesized a series of 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines and used computational models to rationalize the observed activities. nih.gov The studies revealed that the nature and position of substituents on the heterocyclic system were critical for potency.
Key SAR findings for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidine derivatives as CK2 inhibitors include:
Substitution at the C2-position: Introduction of a phenyl (Ph) or methylthio (SMe) group was beneficial for activity, whereas a smaller methyl (Me) group led to a less active compound. nih.gov
Substitution at the C3-position: A phenyl group at this position significantly enhanced inhibitory activity, with the 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine emerging as a potent inhibitor with an IC₅₀ of 45 nM. nih.gov
Core Scaffold: The pyrazolo[1,5-a]pyrimidine core demonstrated much higher potency compared to the corresponding johnshopkins.edunih.govtandfonline.comtriazolo[1,5-a]pyrimidine scaffold. nih.gov
These computational and experimental SAR studies allow for the rational design of more potent and selective inhibitors by identifying which molecular features are crucial for biological activity. researchgate.netmdpi.com
Advanced Applications and Functional Material Design Leveraging Tetrazolylpyrimidine Scaffolds
Design Principles for Energetic Materials
The development of high-energy density materials (HEDMs) is a continuous pursuit, balancing the demand for high performance with the critical need for safety and stability. The tetrazolylpyrimidine framework is an attractive candidate in this field due to its inherent chemical properties that align with the core principles of modern energetic material design.
Derivatives built upon this scaffold, such as 2,3-dinitro-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine, are being explored as new energetic materials, leveraging the combined energy contribution of nitro groups and the tetrazole ring. acs.org The energy of these materials is derived not only from the combustion of carbon atoms but also significantly from their positive heats of formation, a direct result of the high nitrogen content. nih.gov
Table 1: Properties of Selected Nitrogen-Rich Energetic Compounds
| Compound Name | Nitrogen Content (%) | Decomposition Temperature (°C) | Key Features |
| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) | 71.58% | 260 | High detonation velocity and pressure. mdpi.com |
| 5-(2-pyrimidyl) tetrazole | Not specified | ~248 (Peak) | Isomer of the subject compound; studied for thermal hazards. tuwien.at |
| 5-hydrazino-1H-tetrazole Salts | High | 173.7–198.6 | Hydrazino group increases heat of formation. researchgate.net |
| 5-(4-Pyridyl)tetrazolate (H4-PTZ) | High | ~215 (Onset) | High nitrogen content contributes to high energy release. nih.gov |
Considerations of Thermal Stability in Material Design
While high energy content is desirable, the thermal stability of an energetic material is paramount for its safe handling, storage, and application. The conflict between achieving high energy and ensuring adequate safety is a central challenge in the field. acs.org The tetrazolylpyrimidine scaffold offers a robust framework that contributes to molecular stability. Tetrazole compounds are a major focus for research because their five-membered aromatic ring structure not only provides additional ring tension to improve energy but also features a unique large π-bond conjugate system that enhances the stability of the ring. nih.gov
The thermal stability of materials based on this scaffold is often influenced by strong intermolecular interactions, such as hydrogen bonding, which help to form complex networks that stabilize the crystal structure. researchgate.net For example, the thermal hazard of 5-(2-pyrimidyl) tetrazole, an isomer of the subject compound, has been studied in detail. It exhibits a self-accelerating decomposition temperature of 505.40 K (232.25 °C) and a critical temperature of thermal explosion of 524.90 K (251.75 °C). tuwien.at Similarly, studies on 5-(4-Pyridyl)tetrazolate show a decomposition onset temperature of around 215 °C, with an apparent activation energy for decomposition ranging from 125.86 to 178.69 kJ·mol⁻¹. nih.govrsc.org These values indicate a reasonable level of thermal stability, making such compounds viable candidates for practical applications.
Catalytic Applications and Novel Catalyst Design
The nitrogen atoms in both the pyrimidine (B1678525) and tetrazole rings of 5-(1H-tetrazol-5-yl)pyrimidine act as excellent coordination sites for metal ions. This property allows the molecule to function as a versatile ligand for the construction of novel catalysts, particularly in the form of metal-organic frameworks (MOFs) and polyoxometalate-based metal-organic complexes (POMOCs).
The design of such catalysts involves using the tetrazolylpyrimidine scaffold to link metal centers into extended, often porous, structures. These structures can provide well-defined active sites for catalytic reactions. A prime example is the use of a derivative, 5-(4-pyrimidinecarboxamido)-1H-tetrazol (4-H₂pat), to synthesize copper-based POMOCs. rsc.org These complexes have demonstrated high efficiency as heterogeneous catalysts for the oxidation of methyl phenyl sulfide, achieving conversions of up to 97%. rsc.org The catalytic activity is attributed to the synergistic effect of the copper centers, the organic ligand, and the polyoxometalate clusters.
Furthermore, 2-(1H-tetrazol-5-yl)pyrimidine, an isomer of the target compound, has been used with Cu(II) to build MOF isomers. rsc.org One of these isomers features one-dimensional channels with a high density of free, nucleophilic tetrazole nitrogen atoms on the pore surfaces. While this specific MOF was studied for selective CO₂ adsorption, its structural features—namely, the presence of accessible and active nitrogen sites within a porous framework—are highly desirable for heterogeneous catalysis. rsc.org The ability of the tetrazole group to adopt numerous bridging coordination modes provides great synthetic flexibility for creating porous metal-tetrazolate architectures tailored for specific catalytic applications. rsc.org
Table 2: Catalytic Performance of a Tetrazolylpyrimidine-Based Complex
| Catalyst | Substrate | Product | Conversion (%) | Time (h) |
| [Cu₄(4-pat)₂(µ₂-OH)(CrMo₆(OH)₆O₁₈)(H₂O)₃]·2H₂O | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 97% | 24 |
Data sourced from a study on a derivative, 5-(4-pyrimidinecarboxamido)-1H-tetrazol (4-H₂pat). rsc.org
Photonic and Optical Material Development
The development of functional materials for photonic and optical applications, such as sensors and light-emitting devices, often relies on molecules that exhibit luminescence. The this compound scaffold can be incorporated as a ligand into coordination polymers and MOFs to create such materials. The luminescence in these materials typically arises from ligand-centered π–π* electronic transitions or from charge-transfer phenomena between the ligand and a coordinated metal ion. rsc.org
When used as a ligand, the tetrazolylpyrimidine moiety can coordinate with various metal ions, and the resulting complexes often exhibit interesting photoluminescent properties. For instance, coordination complexes of related ligands with Zn(II) and Cd(II) have been shown to be luminescent in the solid state. nih.gov The rigidity of the structure within a MOF or coordination polymer is crucial, as it can restrict intramolecular rotation and reduce non-radiative decay pathways, thus enhancing fluorescence.
The choice of metal ion is a key design principle. Some metal complexes, such as those with Cu(II) and Co(II), may exhibit luminescence quenching, where the emission of the free ligand is diminished or completely disappears upon coordination. mdpi.com In contrast, other metals, like zinc, cadmium, or lanthanides such as europium(III), can form highly emissive complexes. nih.govnih.gov In some cases, an efficient energy transfer from the organic ligand to the metal ion can occur, resulting in characteristic metal-centered emission. nih.gov The versatility of the tetrazolylpyrimidine scaffold in coordinating with a wide array of metals allows for the fine-tuning of the optical properties of the final material, making it a promising component for the design of novel photonic devices.
Q & A
Q. What are the recommended synthetic routes for 5-(1H-Tetrazol-5-yl)pyrimidine, and how do reaction conditions impact yield?
- Methodology : A common approach involves coupling pyrimidine derivatives with tetrazole precursors. For example, 5-bromopyrimidine can react with a tetrazole-containing Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) under reflux in anhydrous THF, achieving ~80% yield . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with tetrazole boronic acids under inert atmosphere (N₂/Ar) may be employed. Critical factors include solvent purity, temperature control (80–100°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .
Q. How can crystallographic data validate the structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: ethanol/water 4:1) yield orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 6.8978 Å, b = 9.953 Å, c = 13.713 Å, and Z = 3. Data refinement using SHELXL (version 2018/3) confirms bond lengths (e.g., C-N: 1.34 Å) and hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å). Thermal ellipsoid plots and residual electron density maps (<0.25 eÅ⁻³) ensure structural accuracy .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : In DMSO-d₆, the tetrazole proton appears as a singlet at δ 8.2–8.5 ppm, while pyrimidine protons resonate at δ 7.8–8.1 ppm.
- IR : Stretching vibrations for tetrazole (νN=N at 1540 cm⁻¹) and pyrimidine (νC=N at 1620 cm⁻¹) confirm functional groups.
- HRMS : Electrospray ionization (ESI+) generates [M+H]⁺ ions with exact mass matching theoretical values (e.g., m/z 203.21 for C₉H₇N₅·H₂O) .
Advanced Research Questions
Q. How does this compound act as a bioisostere for carboxylic acids in enzyme inhibitors?
- Methodology : The tetrazole group mimics carboxylate’s acidity (pKa ~4.9 vs. ~2.5 for COOH) and hydrogen-bonding capacity. In KDM3B inhibitors, it displaces catalytic Fe²⁺ in the 2-oxoglutarate-binding pocket, as shown by co-crystallography (PDB: 6RBJ). Computational docking (AutoDock Vina) and molecular dynamics (AMBER) predict binding affinity (ΔG = −9.2 kcal/mol) and validate competitive inhibition (IC₅₀ = 2 nM). Bioisosteric replacement improves metabolic stability (t₁/₂ > 6 h in liver microsomes) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, cofactors). For example, in vitro antibacterial activity (MIC = 8 µg/mL) vs. poor cell permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays) requires parallel testing. Normalize data using internal controls (e.g., ciprofloxacin for antibacterial assays) and apply statistical tools (ANOVA with Tukey post hoc). Surface plasmon resonance (SPR) can validate target engagement independently .
Q. What strategies optimize reaction yields in multi-step syntheses involving tetrazole-pyrimidine hybrids?
- Methodology :
- Stepwise vs. one-pot : For intermediates like 5-acyltetrahydro pyrimidine-2-thiones, one-pot cyclization (NH₄OAc/glacial AcOH, 108°C) reduces side products (e.g., dimerization) compared to stepwise methods.
- Catalyst screening : Pd/C (10% wt) in hydrogenation steps minimizes dehalogenation side reactions.
- Workup : Acid-base extraction (pH 4–5) removes unreacted starting materials, improving purity to >95% (HPLC) .
Q. How to analyze intermolecular interactions in co-crystals of this compound with proteins?
- Methodology : Co-crystallize with target proteins (e.g., KDM3B) using sitting-drop vapor diffusion (reservoir: 20% PEG 3350, 0.2 M MgCl₂). Analyze interaction networks with PLIP (Protein-Ligand Interaction Profiler), identifying π-π stacking (tetrazole-pyrimidine with His287) and salt bridges (tetrazole-N⁻ with Arg234). Refinement in PHENIX ensures ligand occupancy >0.8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
